Carteolol-d9 Hydrochloride
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Overview
Description
Carteolol-d9 Hydrochloride is the deuterium labeled analogue of Carteolol Hydrochloride . It is a nonselective beta-adrenoceptor blocking agent used for ophthalmic purposes . The chemical name for Carteolol Hydrochloride is (±)-5- [3- [ (1,1-dimethylethyl) amino]-2-hydroxypropoxy]-3,4-dihydro-2 (1H)-quinolinone monohydrochloride .
Synthesis Analysis
The synthesis of Carteolol Hydrochloride involves several steps . The process starts with the preparation of 3-amino-2-cyclohexenone, followed by the preparation of tetrahydro-2, 5 (1H,6H) -quinolinedione. The next steps involve the preparation of 5-hydroxy-3, 4-dihydro-2 (1H) -quinolone and 5- (2, 3-epoxypropoxy) -3, 4-dihydro-2 (1H) -quinolone, leading to the final product, Carteolol Hydrochloride .Molecular Structure Analysis
Carteolol Hydrochloride has a molecular weight of 292.3734 and a chemical formula of C16H24N2O3 . The structural formula is as follows: C16H24N2O3•HCI .Chemical Reactions Analysis
Carteolol Hydrochloride is known to form complex (ion-pair complexes) with Alizarin yellow R Sodium salt at pH=11.20. This reaction produces a complex red color which is absorbed maximally at 500 nm .Scientific Research Applications
Protective Effects Against UVB-Induced Damage
Carteolol hydrochloride has been shown to protect human corneal epithelial cells from UVB-induced damage. It attenuates cell damage through its radical scavenging ability, suggesting a potential application in protecting ocular cells from UV radiation (Kuwahara et al., 2005).
Ocular Hypotensive Effect
Another study highlighted the ocular hypotensive effect of 8-hydroxycarteolol, a metabolite of carteolol, suggesting its effectiveness in intraocular pressure management in glaucoma treatment (Sugiyama et al., 2005).
Development of Gel Formulation for Ocular Delivery
Research has also been focused on developing environmentally responsive gel formulations for the controlled delivery of carteolol hydrochloride. This approach aims to improve ocular bioavailability and decrease systemic absorption, highlighting its utility in formulating sustained-release ocular drugs (El-Kamel et al., 2006).
Electrochemical Detection in Urine
A study introduced a modification method using Cetyl Trimethyl Ammonium Bromide/Nano-ZnO and Multi-walled Carbon Nanotubes Electrodes for the electrochemical determination of carteolol hydrochloride in urine. This highlights its application in doping control and pharmacokinetic studies (Zhao et al., 2017).
Anti-inflammatory Effects
Carteolol hydrochloride has been studied for its anti-inflammatory effects, where it significantly inhibited the production of proinflammatory cytokines in mouse models. This suggests a potential application in managing inflammation-related ocular conditions (Kawai et al., 2004).
Future Directions
properties
IUPAC Name |
5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXRCFPOTXTJF-KYRNGWDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carteolol-d9 Hydrochloride |
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